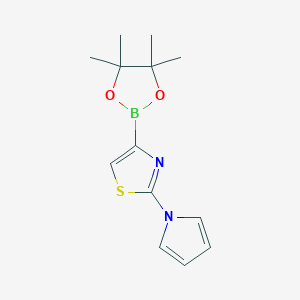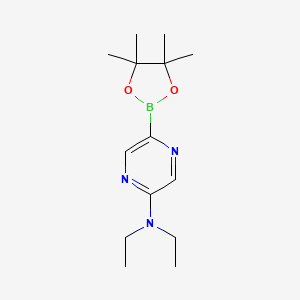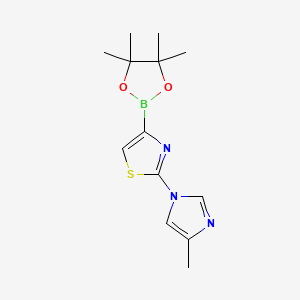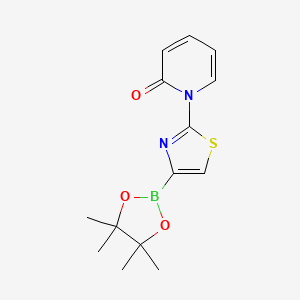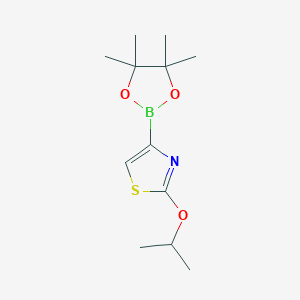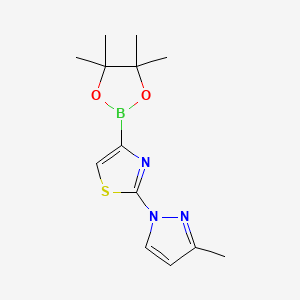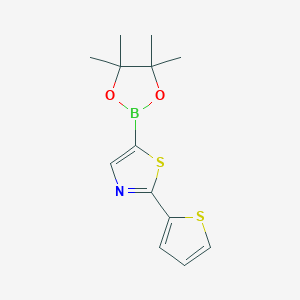
2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester (TBTBP) is an important and widely used chemical compound in the field of scientific research. It is a versatile molecule that has many applications in various fields, including medicinal chemistry, organic synthesis, and materials science. TBTBP is a boronic acid pinacol ester, which is a type of organoboron compound. This compound has many unique properties that make it useful for a variety of research applications.
Aplicaciones Científicas De Investigación
2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It has also been used as a ligand for metal complexes, which are important for the study of biological systems. Additionally, 2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester has been used in the synthesis of polymeric materials. These materials have applications in the fields of electronics, optoelectronics, and energy storage.
Mecanismo De Acción
The mechanism of action of 2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester is not fully understood. However, it is believed that the boron atom of the compound binds to the sulfur atom of the thiophene ring, forming a strong bond. This bond is thought to be responsible for the catalytic activity of 2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester. Additionally, the boron atom is thought to be responsible for the electron-donating properties of the molecule, which can be used to activate other molecules in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester are not well understood. However, it is believed that the compound can affect the activity of certain enzymes, which can lead to changes in biochemical pathways. Additionally, 2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester may have an effect on the activity of certain hormones, which can lead to changes in physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester has several advantages for use in lab experiments. It is a highly reactive compound, which makes it useful for a variety of synthetic reactions. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for use in research. However, 2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester is also a volatile compound, which can make it difficult to handle and store.
Direcciones Futuras
There are many potential future directions for 2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester research. One potential direction is the development of new synthetic methods for the production of 2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester. Additionally, research could focus on the development of new catalysts based on 2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester, which could be used in a variety of synthetic reactions. Furthermore, research could focus on the development of new materials based on 2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester, which could have applications in the fields of electronics, optoelectronics, and energy storage. Finally, research could focus on the biochemical and physiological effects of 2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester, which could lead to the development of new drugs or treatments.
Métodos De Síntesis
2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester can be synthesized using several different methods. One of the most common methods is the reaction of thiophene-2-boronic acid pinacol ester with thiazole-5-boronic acid. This reaction is catalyzed by an aqueous base, such as sodium hydroxide or potassium hydroxide. Other methods of synthesis include the reaction of thiophene-2-boronic acid pinacol ester with thiazole-5-boronic acid pinacol ester, or the reaction of thiophene-2-boronic acid pinacol ester with thiazole-5-boronic acid chloride.
Propiedades
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophen-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S2/c1-12(2)13(3,4)17-14(16-12)10-8-15-11(19-10)9-6-5-7-18-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWHJNAILJLFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






